molecular formula C8H15F3N2 B13945503 N-ethyl-1-(trifluoromethyl)piperidin-4-amine

N-ethyl-1-(trifluoromethyl)piperidin-4-amine

Cat. No.: B13945503
M. Wt: 196.21 g/mol
InChI Key: ZTXVLROSVMPPSF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-ethyl-1-(trifluoromethyl)piperidin-4-amine can be achieved through several methods. One common approach is the reductive amination of piperidine derivatives. This involves the condensation of amines with aldehydes or ketones, followed by the reduction of the imine group . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Industrial production methods often focus on optimizing these reactions for scalability and cost-effectiveness.

Chemical Reactions Analysis

N-ethyl-1-(trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents such as thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-ethyl-1-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter receptors, enzymes, and ion channels . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Properties

Molecular Formula

C8H15F3N2

Molecular Weight

196.21 g/mol

IUPAC Name

N-ethyl-1-(trifluoromethyl)piperidin-4-amine

InChI

InChI=1S/C8H15F3N2/c1-2-12-7-3-5-13(6-4-7)8(9,10)11/h7,12H,2-6H2,1H3

InChI Key

ZTXVLROSVMPPSF-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCN(CC1)C(F)(F)F

Origin of Product

United States

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